molecular formula C17H21N5O2 B2821647 2-(cyclopentyloxy)-5-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine CAS No. 2320522-78-7

2-(cyclopentyloxy)-5-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine

Cat. No.: B2821647
CAS No.: 2320522-78-7
M. Wt: 327.388
InChI Key: CLJAHPDVUVPTHS-UHFFFAOYSA-N
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Description

2-(cyclopentyloxy)-5-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopentyloxy group attached to a pyridine ring, a triazolylmethyl group, and an azetidinylmethanone moiety

Properties

IUPAC Name

(6-cyclopentyloxypyridin-3-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c23-17(21-10-13(11-21)12-22-8-7-19-20-22)14-5-6-16(18-9-14)24-15-3-1-2-4-15/h5-9,13,15H,1-4,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJAHPDVUVPTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3CC(C3)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentyloxy)-5-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine typically involves multi-step organic reactions. The initial step often includes the preparation of the pyridine derivative, followed by the introduction of the cyclopentyloxy group through nucleophilic substitution reactions. The triazolylmethyl group is usually introduced via a click chemistry reaction, which involves the cycloaddition of an azide and an alkyne. The final step involves the formation of the azetidinylmethanone moiety through a condensation reaction with appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentyloxy)-5-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(cyclopentyloxy)-5-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(cyclopentyloxy)-5-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazolylmethyl group, in particular, is known for its ability to form stable complexes with metal ions, which can influence the compound’s reactivity and interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with a similar structural motif but different functional groups.

    4-Iodobenzoic acid: Another compound with a pyridine ring but different substituents.

Uniqueness

2-(cyclopentyloxy)-5-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine is unique due to its combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the triazolylmethyl group, in particular, sets it apart from other similar compounds, providing unique reactivity and binding capabilities.

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